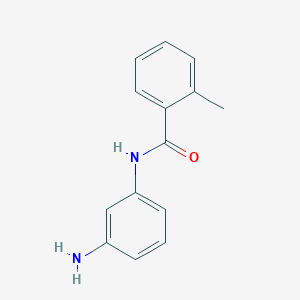
N-(3-aminophenyl)-2-methylbenzamide
説明
“N-(3-aminophenyl)-2-methylbenzamide” is a chemical compound. However, there is limited information available specifically about this compound1. It’s worth noting that compounds with similar structures, such as “N-(3-Aminophenyl)methanesulfonamide” and “N-(3-Aminophenyl)propanamide”, have been studied21.
Synthesis Analysis
The synthesis of compounds similar to “N-(3-aminophenyl)-2-methylbenzamide” has been reported. For instance, the synthesis of “N-(3-Aminophenyl)methanesulfonamide” has been described2. However, the specific synthesis process for “N-(3-aminophenyl)-2-methylbenzamide” is not readily available in the retrieved data.Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “N-(3-aminophenyl)-2-methylbenzamide” is not provided in the retrieved data3.Chemical Reactions Analysis
The chemical reactions involving “N-(3-aminophenyl)-2-methylbenzamide” are not explicitly mentioned in the retrieved data. However, a study on the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase has been reported4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, flash point, and more. The specific physical and chemical properties of “N-(3-aminophenyl)-2-methylbenzamide” are not provided in the retrieved data1.科学的研究の応用
Mass Spectrometry
- Field : Analytical Chemistry
- Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
- Method : The gas-phase chemistry of protonated N-(3-aminophenyl)benzamide and its derivatives has been investigated experimentally and theoretically, which shows an interesting N–O exchange rearrangement via an INC and then a water migration pathway .
- Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed in the collision induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .
Sensing Applications
- Field : Biochemistry
- Application : Boronic acids, which can be derived from N-(3-aminophenyl)-2-methylbenzamide, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Polymer Research
- Field : Polymer Science
- Application : The compound is used in the synthesis of new polyimides .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
Synthetic Organic Chemistry
- Field : Synthetic Organic Chemistry
- Application : The compound is used in the synthesis of N-arylamides .
- Method : A new synthetic protocol for the preparation of N-arylamides was developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. The reaction proceeded smoothly at 100 °C in the presence of PhINTs in toluene solvent .
- Results : The overall process is the conversion of nitriles to acetanilide and N-arylamides .
Antiparasitic Activity
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of substituted 2-(3-aminophenyl)imidazopyridine analogues, which have strong in vitro antiparasitic activity .
- Method : The compound is synthesized from amines and nitriles by applying the Pinner reaction approach .
- Results : The synthesized compound had an EC50 of 2 nM, indicating strong antiparasitic activity. Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure (in mice) .
Safety And Hazards
The safety data sheet for “N-(3-Aminophenyl)methanesulfonamide”, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation6. However, the specific safety and hazards information for “N-(3-aminophenyl)-2-methylbenzamide” is not available in the retrieved data.
将来の方向性
The future directions for the study and application of “N-(3-aminophenyl)-2-methylbenzamide” are not explicitly mentioned in the retrieved data. However, a review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer suggests potential future directions for similar compounds7.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
特性
IUPAC Name |
N-(3-aminophenyl)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBTYWBFOYSCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294135 | |
| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-methylbenzamide | |
CAS RN |
293737-97-0 | |
| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







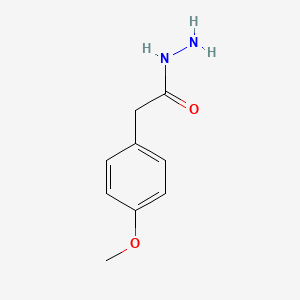
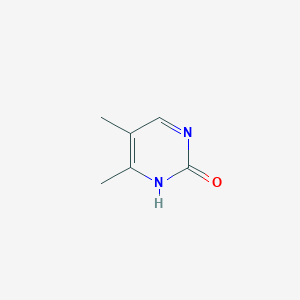

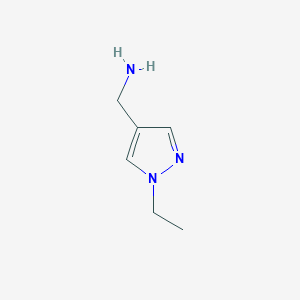
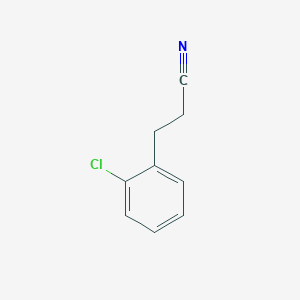



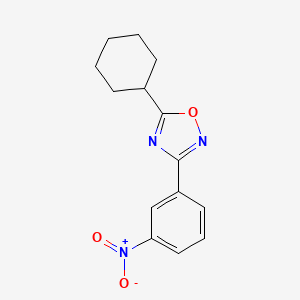
![2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348858.png)